An In-Depth Technical Guide to 1,1,1,3,3,5,5-Heptamethyltrisiloxane: Properties, Reactivity, and Applications
An In-Depth Technical Guide to 1,1,1,3,3,5,5-Heptamethyltrisiloxane: Properties, Reactivity, and Applications
This guide provides a comprehensive technical overview of 1,1,1,3,3,5,5-heptamethyltrisiloxane, a versatile organosilicon compound pivotal in advanced materials, pharmaceuticals, and various industrial applications. Designed for researchers, scientists, and drug development professionals, this document delves into the core chemical properties, reactivity, and practical applications of this unique siloxane, supported by experimental data and established scientific principles.
Introduction: Unveiling a Multifunctional Siloxane
1,1,1,3,3,5,5-Heptamethyltrisiloxane, often abbreviated as MD'M, is a linear siloxane distinguished by a reactive silicon-hydrogen (Si-H) bond.[1][2] Its unique molecular architecture, consisting of a trisiloxane backbone with seven methyl groups, imparts a combination of desirable properties including low surface tension, high thermal stability, and controlled reactivity.[3][4] This strategic combination makes it an essential intermediate for the synthesis of a wide array of functionalized silicone polymers and a performance-enhancing additive in numerous formulations.[5][6] This guide will explore the fundamental chemical and physical characteristics that underpin its broad utility.
Physicochemical Properties: A Quantitative Overview
The utility of 1,1,1,3,3,5,5-heptamethyltrisiloxane in various applications is a direct consequence of its distinct physical and chemical properties. These properties are summarized in the table below, providing a quick reference for formulation scientists and chemical engineers.
| Property | Value | Source(s) |
| Molecular Formula | C7H22O2Si3 | [4][7] |
| Molecular Weight | 222.50 g/mol | [4][7] |
| CAS Number | 1873-88-7 | [1][7] |
| Appearance | Colorless transparent liquid | [5] |
| Boiling Point | 134 - 142 °C | [5][8] |
| Density | 0.819 g/mL at 25 °C | [5] |
| Refractive Index (n20/D) | 1.382 | [5] |
| Flash Point | 21 - 28 °C | [1][8] |
| Solubility | Miscible with acetone, ethanol, diethyl ether; Insoluble in water. | [5] |
Synthesis and Purification: A Practical Laboratory Protocol
The synthesis of 1,1,1,3,3,5,5-heptamethyltrisiloxane is typically achieved through the condensation reaction of dichloromethylsilane with trimethylsilanol. The following protocol outlines a common laboratory-scale synthesis.
Experimental Protocol: Synthesis of 1,1,1,3,3,5,5-Heptamethyltrisiloxane
Materials:
-
Dichloromethylsilane
-
Trimethylsilanol
-
Pyridine
-
Hexane
-
Anhydrous sodium sulfate
-
Water (deionized)
Procedure:
-
A solution of dichloromethylsilane (0.174 mol) in hexane (60 mL) is prepared.
-
In a separate reaction vessel, a solution of trimethylsilanol (0.45 mol) and pyridine (0.42 mol) is prepared and cooled to -30 °C.
-
The dichloromethylsilane solution is added dropwise to the cooled trimethylsilanol and pyridine mixture.
-
The reaction mixture is allowed to gradually warm to room temperature and is stirred for 16 hours.
-
After the reaction is complete, the resulting precipitate is removed by filtration.
-
The filtrate is washed sequentially with water and then dried over anhydrous sodium sulfate.
-
The final product is purified by atmospheric pressure distillation, yielding 1,1,1,3,3,5,5-heptamethyltrisiloxane.[9]
Causality in Experimental Choices: The use of pyridine, a mild base, is crucial to neutralize the hydrochloric acid byproduct of the condensation reaction, driving the equilibrium towards product formation. The low-temperature addition helps to control the exothermic nature of the reaction.
Spectroscopic Characterization
A comprehensive understanding of the molecular structure of 1,1,1,3,3,5,5-heptamethyltrisiloxane is achieved through various spectroscopic techniques.
Infrared (IR) Spectroscopy
The IR spectrum of 1,1,1,3,3,5,5-heptamethyltrisiloxane provides key information about its functional groups. A notable feature is the sharp absorption band corresponding to the Si-H bond.[9]
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of 1,1,1,3,3,5,5-heptamethyltrisiloxane reveals a characteristic fragmentation pattern that can be used for its identification.[10]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are invaluable for confirming the structure of 1,1,1,3,3,5,5-heptamethyltrisiloxane by providing detailed information about the hydrogen and carbon environments within the molecule.[11]
Chemical Reactivity: The Role of the Si-H Bond
The chemical reactivity of 1,1,1,3,3,5,5-heptamethyltrisiloxane is dominated by the presence of the silicon-hydrogen (Si-H) bond, which is a site for a variety of chemical transformations.
Hydrosilylation
Hydrosilylation is the most significant reaction of 1,1,1,3,3,5,5-heptamethyltrisiloxane, involving the addition of the Si-H bond across an unsaturated bond, such as an alkene or alkyne.[12] This reaction is typically catalyzed by transition metal complexes, most commonly platinum-based catalysts like Karstedt's catalyst.[12][13]
The generally accepted mechanism for platinum-catalyzed hydrosilylation is the Chalk-Harrod mechanism.[12]
Caption: The Chalk-Harrod mechanism for hydrosilylation.
This reaction is pivotal for the synthesis of functionalized siloxanes, where the properties of the final product can be tailored by the choice of the unsaturated substrate.[13][14] The reaction typically proceeds with anti-Markovnikov selectivity, where the silicon atom adds to the terminal carbon of a terminal alkene.[8]
Stability and Incompatibilities
1,1,1,3,3,5,5-Heptamethyltrisiloxane is stable in sealed containers under a dry, inert atmosphere.[8] However, it is incompatible with strong oxidizing agents, alkalis, and metal salts.[8] The presence of these substances can lead to hazardous reactions, including the generation of flammable hydrogen gas.[8]
Applications in Research and Drug Development
The unique properties of 1,1,1,3,3,5,5-heptamethyltrisiloxane have led to its use in a diverse range of applications, from industrial processes to specialized roles in pharmaceuticals and personal care.
Pharmaceutical Formulations
In the pharmaceutical industry, 1,1,1,3,3,5,5-heptamethyltrisiloxane and its derivatives are gaining attention for their potential in drug delivery systems.[15][16] Its biocompatibility and ability to improve the solubility and dispersibility of active pharmaceutical ingredients (APIs) make it a valuable excipient.[16] It can act as a carrier for hydrophobic drugs, potentially enhancing their bioavailability.[16] Furthermore, its lubricating properties are beneficial in medical device coatings.[15]
Personal Care and Cosmetics
Due to its emollient properties and ability to create a smooth, non-greasy feel, 1,1,1,3,3,5,5-heptamethyltrisiloxane is a common ingredient in skincare and hair care products.[3] It improves the spreadability of formulations and can form a protective barrier on the skin, reducing moisture loss.[3]
Industrial Applications
In industrial settings, it serves as a key intermediate for producing polyalkyleneoxide-modified heptamethyltrisiloxane, which are high-performance surfactants used as pesticide and coating additives.[5] It is also used in the manufacturing of adhesives, sealants, and lubricants.[3]
Safety and Handling
1,1,1,3,3,5,5-Heptamethyltrisiloxane is a highly flammable liquid and vapor.[8] It is essential to handle it in a well-ventilated area, away from ignition sources, and to use non-sparking tools.[8] Proper grounding of containers during transfer is necessary to prevent static discharge.[8] Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and respiratory protection, should be worn.[8]
Conclusion
1,1,1,3,3,5,5-Heptamethyltrisiloxane is a cornerstone of modern silicone chemistry, offering a unique and valuable set of properties for researchers and industry professionals. Its well-defined reactivity, centered around the Si-H bond, provides a versatile platform for the synthesis of advanced materials. As research continues, the applications of this remarkable compound, particularly in the life sciences, are expected to expand, further solidifying its importance in scientific and industrial innovation.
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